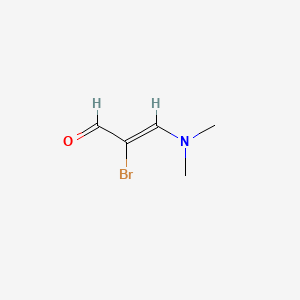










|
REACTION_CXSMILES
|
Cl.C(OC(=O)NC1(C(=O)NC2(C(=N)N)CC2)CC1)(C)(C)C.[C:22]([O:26][C:27](=[O:34])[NH:28][C:29]1([C:32]#[N:33])[CH2:31][CH2:30]1)([CH3:25])([CH3:24])[CH3:23].C(OC(=O)NC1(C(=O)NC2(C(=N)N)CC2)CC1)(C)(C)C.[Br:55][C:56](=[CH:59][N:60](C)C)[CH:57]=O>CCO.CO>[C:22]([O:26][C:27](=[O:34])[NH:28][C:29]1([C:32]2[N:60]=[CH:59][C:56]([Br:55])=[CH:57][N:33]=2)[CH2:31][CH2:30]1)([CH3:25])([CH3:23])[CH3:24] |f:0.1|
|


|
Name
|
[1-(1-Carbamimidoyl-cyclopropylcarbamoyl)-cyclopropyl]-carbamic acid tert-butyl ester hydrochloride
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)(C)OC(NC1(CC1)C(NC1(CC1)C(N)=N)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C#N)=O
|
|
Name
|
[1-(1-carbamimidoyl-cyclopropyl-carbamoyl)-cyclopropyl]-carbamic acid tert-butyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C(NC1(CC1)C(N)=N)=O)=O
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C=O)=CN(C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction was capped
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was dried under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 50 mL CH2Cl2
|
|
Type
|
CUSTOM
|
|
Details
|
the solids were removed
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by normal phase flash chromatography on silica gel (0→50% EtOAc in hexanes)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C1=NC=C(C=N1)Br)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 800 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |